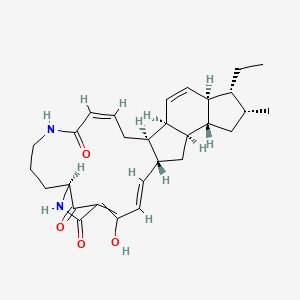

Ikarugamycin

Descripción

Propiedades

Fórmula molecular |

C29H38N2O4 |

|---|---|

Peso molecular |

478.6 g/mol |

Nombre IUPAC |

(3E,5R,7R,8R,10R,11R,12S,15R,16R,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |

InChI |

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17+,18-,19-,20+,21-,22+,23+,24+/m1/s1 |

Clave InChI |

GHXZHWYUSAWISC-FGRUFVDMSA-N |

SMILES isomérico |

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@H]\4[C@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |

SMILES canónico |

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Unique Skeleton of Ikarugamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a potent antibiotic belonging to the polycyclic tetramate macrolactam (PTM) family of natural products. First isolated from Streptomyces phaeochromogenes, it has garnered significant attention due to its complex chemical architecture and broad biological activities, including antiprotozoal, antibacterial, and antitumor properties. A defining feature of this compound is its unique as-hydrindacene skeleton, a fused 5-6-5 ring system that contributes to its distinct bioactivity. This technical guide provides a comprehensive overview of the chemical structure, the intricate biosynthetic pathway leading to its formation, and its mechanism of action, with a focus on the inhibition of clathrin-mediated endocytosis. Detailed experimental protocols for its isolation and characterization, alongside a compilation of its biological activity data, are presented to facilitate further research and development.

Chemical Structure and the Unique as-Hydrindacene Skeleton

This compound is a macrolactam containing a tetramic acid moiety.[1] Its complex polycyclic structure is characterized by a unique decahydro-as-indacene ring system, which is a fused tricyclic system consisting of two five-membered rings and one six-membered ring (5-6-5).[1] The structure and relative stereochemistry of this compound were established through extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), as well as chemical degradation studies. The IUPAC name for this compound is (1Z,3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.0⁵,¹⁶.0⁷,¹⁵.0⁸,¹²]octacosa-1,3,13,18-tetraene-20,27,28-trione.

The as-hydrindacene core is a significant feature that distinguishes this compound from many other macrolactams and is believed to be crucial for its biological activity. The formation of this rigid, three-dimensional structure is a key step in its biosynthesis.

Biosynthesis of the this compound Core

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The core scaffold is assembled by an iterative Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, designated IkaA.[2] The biosynthesis is further facilitated by two key enzymes, IkaB and IkaC, which are responsible for the remarkable cyclization cascade that forms the characteristic polycyclic system.[2]

The proposed biosynthetic pathway commences with the IkaA-catalyzed formation of a linear polyene precursor attached to an L-ornithine-derived tetramic acid moiety. This precursor then undergoes a series of intramolecular cyclizations catalyzed by IkaB and IkaC to furnish the final pentacyclic structure of this compound. The formation of the as-hydrindacene skeleton is a particularly noteworthy transformation within this pathway.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

This compound exhibits its biological effects through various mechanisms, with the inhibition of clathrin-mediated endocytosis (CME) being a well-characterized mode of action.[3] CME is a vital cellular process for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. This compound has been shown to disrupt the formation and maturation of clathrin-coated pits at the plasma membrane.[3] This interference with CME can lead to a cascade of downstream effects, including the disruption of cellular signaling pathways and nutrient uptake, ultimately contributing to its cytotoxic and antimicrobial activities.

Quantitative Biological Activity Data

This compound displays a broad spectrum of biological activities against various cell lines and microorganisms. The following tables summarize key quantitative data reported in the literature.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC₅₀ Value | Reference |

| H1299 (Human non-small cell lung carcinoma) | TfnR uptake inhibition | 2.7 µM | [3] |

| MAC-T (Bovine mammary epithelial cells) | Cytotoxicity | 9.2 µg/mL | [4] |

| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 0.22 µM |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Assay Type | MIC Value | Reference |

| Staphylococcus aureus | Broth microdilution | 0.6 µg/mL | [4] |

| Methicillin-resistant S. aureus (MRSA) | Broth microdilution | 2-4 µg/mL | [5] |

| Candida albicans | Broth microdilution | 4 µg/mL | [5] |

| Aspergillus fumigatus | Broth microdilution | 4-8 µg/mL | [5] |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Streptomyces fermentation broth, based on methodologies described in the literature.[5]

-

Fermentation: A producing strain of Streptomyces is cultured in a suitable liquid medium (e.g., APM9-modified medium) at 28 °C for 6 days with shaking.[5]

-

Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate (B1210297). The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol) to separate fractions based on polarity.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay, are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 or C8 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to yield pure this compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRMS.

Total Synthesis of this compound

The total synthesis of this compound is a challenging endeavor due to its complex stereochemistry and polycyclic nature. Several synthetic routes have been reported. A convergent approach is often employed, involving the synthesis of key fragments followed by their assembly.

A generalized workflow for a convergent total synthesis is outlined below:

Conclusion

This compound remains a fascinating natural product for chemists, biologists, and pharmacologists. Its intricate chemical structure, featuring the unique as-hydrindacene skeleton, presents a formidable synthetic challenge and a platform for the design of novel therapeutic agents. The elucidation of its biosynthetic pathway provides opportunities for synthetic biology approaches to generate novel analogs. Furthermore, its well-defined mechanism of action as an inhibitor of clathrin-mediated endocytosis makes it a valuable tool for cell biology research. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering continued exploration of this compound's therapeutic potential and its utility in dissecting fundamental cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterologous Expression and Optimization of Fermentation Conditions for Recombinant this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Multifaceted Mechanism of Action of Ikarugamycin in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has garnered significant interest for its potent and diverse biological activities in mammalian cells. Initially recognized for its antiprotozoal properties, recent research has unveiled its intricate mechanisms of action, positioning it as a valuable tool for cell biology research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its roles in the inhibition of clathrin-mediated endocytosis, induction of apoptosis, and modulation of cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this versatile compound.

Inhibition of Clathrin-Mediated Endocytosis

This compound is a potent and selective inhibitor of clathrin-mediated endocytosis (CME), a critical cellular process for nutrient uptake, receptor regulation, and pathogen entry.[1][2][3] This inhibitory action is rapid and reversible, making it a useful tool for studying the dynamics of endocytic trafficking.[1]

Quantitative Data on CME Inhibition

The inhibitory potency of this compound on CME has been quantified in various mammalian cell lines. The half-maximal inhibitory concentration (IC50) for the inhibition of transferrin receptor (TfnR) uptake, a marker for CME, has been determined in H1299 cells.[1][2]

| Cell Line | Target Receptor | IC50 (µM) | Reference |

| H1299 | Transferrin Receptor (TfnR) | 2.7 ± 0.3 | [1] |

This compound's inhibitory effect extends to the uptake of other CME-specific receptors, such as the epidermal growth factor receptor (EGFR) and the low-density lipoprotein receptor (LDLR).[1] Notably, this compound shows selectivity for CME over other endocytic pathways like caveolae-mediated endocytosis (CavME) and clathrin-independent endocytosis (CIE).[1]

Experimental Protocol: Clathrin-Mediated Endocytosis Inhibition Assay

This protocol details the measurement of transferrin uptake as a marker for CME, adapted from studies on this compound.[1]

Materials:

-

H1299 cells (or other suitable mammalian cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Alexa Fluor-conjugated transferrin (Tfn-AF)

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed H1299 cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour at 37°C. Include a DMSO-treated control.

-

Transferrin Uptake: Add Tfn-AF (e.g., 25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

Stopping Uptake and Removing Surface-Bound Transferrin: Place the plates on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To remove non-internalized, surface-bound transferrin, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice.

-

Washing and Fixation: Wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Analysis:

-

Microscopy: Mount the coverslips on slides and visualize the internalized Tfn-AF using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.

-

Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of transferrin uptake inhibition for each this compound concentration relative to the DMSO control. Plot the data and determine the IC50 value.

Induction of Apoptosis and Genotoxicity

Beyond its effects on endocytosis, this compound exhibits potent cytotoxic and pro-apoptotic activities in various cancer cell lines, particularly in human promyelocytic leukemia (HL-60) cells.[4]

Key Events in this compound-Induced Apoptosis

-

DNA Damage: this compound induces an early genotoxic effect, leading to DNA damage.[4]

-

Caspase Activation: It triggers the activation of the caspase cascade, including initiator caspases-9 and -8, and the executioner caspase-3.[4]

-

Increased Intracellular Calcium: A significant increase in intracellular calcium levels ([Ca2+]i) is observed, which correlates with caspase activation.[4]

-

p38 MAP Kinase Activation: this compound activates the p38 MAP kinase signaling pathway, which is partly dependent on the elevation of [Ca2+]i and contributes to caspase activation.[4]

Quantitative Data on Cytotoxicity

The cytotoxic potency of this compound has been determined in HL-60 leukemia cells.[4]

| Cell Line | IC50 (nM) | Reference |

| HL-60 | 221.3 | [4] |

Experimental Protocol: Apoptosis Assay in HL-60 Cells

This protocol outlines the assessment of apoptosis through the analysis of subdiploid DNA content using propidium (B1200493) iodide (PI) staining and flow cytometry, as described for this compound-treated HL-60 cells.[4]

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells in suspension. Seed the cells at a density of approximately 2 x 10^5 cells/mL and treat with this compound (e.g., 400 nM) for various time points (e.g., 8, 24 hours). Include a DMSO-treated control.

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The subdiploid peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak in the DNA content histogram.

-

Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Modulation of Cellular Signaling Pathways

This compound's mechanism of action involves the intricate modulation of key cellular signaling pathways, primarily the p38 MAP kinase pathway and processes related to cellular metabolism.

p38 MAP Kinase Pathway

As mentioned, this compound activates the p38 MAP kinase pathway in HL-60 cells, contributing to the induction of apoptosis.[4] This activation is linked to the increase in intracellular calcium levels.[4]

Inhibition of Hexokinase 2 and Immunomodulation

In dendritic cells (DCs), this compound has been shown to inhibit hexokinase 2, a key enzyme in glycolysis. This inhibition enhances the antigen-presenting potential of DCs, suggesting an immunomodulatory role for this compound. This effect can improve the anticancer activity of immunogenic chemotherapeutic agents.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex processes involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for CME Inhibition Assay

References

The Antiprotozoal Potential of Ikarugamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes var. ikaruganensis, has demonstrated significant antiprotozoal properties since its discovery in 1972.[1][2] This technical guide provides a comprehensive overview of the antiprotozoal characteristics of this compound, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental protocols. The primary mode of action of this compound is the inhibition of clathrin-mediated endocytosis (CME), a crucial pathway for nutrient uptake and host cell invasion in various protozoan parasites.[3][4] This document consolidates available data on its activity against several protozoa, details methodologies for its evaluation, and presents visual representations of the targeted signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural product with a complex molecular structure that has garnered interest for its diverse biological activities, including antiprotozoal, antibacterial, and antifungal properties.[5] Its potent activity against various protozoan parasites, coupled with a unique mechanism of action, makes it a compelling candidate for further investigation in the development of novel antiparasitic agents.

Antiprotozoal Activity of this compound

This compound has shown inhibitory effects against a range of protozoan parasites. The earliest studies focused on its activity against Trichomonas vaginalis, Tetrahymena pyriformis, and Entamoeba histolytica.[2] While comprehensive modern screening against a wide array of protozoa is limited, the available data indicates a broad spectrum of activity.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro antiprotozoal activity and cytotoxicity of this compound. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in mammalian cells to the 50% inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) against the parasite, is a key indicator of the compound's therapeutic potential.

Table 1: Antiprotozoal Activity of this compound

| Protozoan Species | Assay Type | Endpoint | Concentration (µg/mL) | Concentration (µM)¹ | Reference |

| Trichomonas vaginalis | Broth dilution | MIC | 0.3 - 1.25 | 0.6 - 2.5 | [2] |

| Tetrahymena pyriformis W | Broth dilution | MIC | 1.0 | 2.0 | [2] |

| Entamoeba histolytica | Not specified | MIC | 2 - 10 | 4.0 - 20.1 | [2] |

¹ Molar concentrations were calculated using a molecular weight of 498.6 g/mol for this compound.

Table 2: Cytotoxicity of this compound and Calculated Selectivity Indices

| Mammalian Cell Line | Assay Type | Endpoint | Concentration (µg/mL) | Concentration (µM) | Reference | Selectivity Index (SI)² |

| H1299 (Human lung carcinoma) | TfnR uptake inhibition | IC50 | 1.35 | 2.7 | [1][2] | 1.1 - 4.5 (vs. T. vaginalis) |

| HL-60 (Human promyelocytic leukemia) | Not specified | IC50 | 0.11 | 0.22 | 0.09 - 0.37 (vs. T. vaginalis) | |

| MAC-T (Bovine mammary epithelial) | Resazurin (B115843) assay | IC50 | 9.2 | 18.5 | [5] | 7.4 - 30.8 (vs. T. vaginalis) |

² Selectivity Index was calculated using the range of MIC values for Trichomonas vaginalis (0.6 - 2.5 µM). A higher SI value indicates greater selectivity for the parasite over host cells.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

The primary mechanism underlying the antiprotozoal activity of this compound is the inhibition of clathrin-mediated endocytosis (CME).[3][4] CME is a vital process for eukaryotic cells, including many protozoan parasites, for the uptake of nutrients, internalization of signaling receptors, and in some cases, for host cell invasion. By disrupting this pathway, this compound effectively starves the parasite or prevents its entry into host cells.

Clathrin-Mediated Endocytosis in Protozoa

The specifics of CME can vary between different protozoan species.

-

Trypanosoma cruzi : The internalization of T. cruzi into host cells can be mediated by a clathrin-dependent pathway. Inhibition of this process can therefore reduce the parasite's infectivity.

-

Leishmania spp. : Clathrin-mediated endocytosis is essential for the uptake of hemoglobin, a crucial source of heme for the parasite's survival.

-

Plasmodium falciparum : Clathrin is involved in the formation of the cytostome, an organelle responsible for the uptake of host cell cytoplasm, including hemoglobin.

-

Toxoplasma gondii : The role of clathrin in endocytosis at the plasma membrane is less defined, with evidence suggesting its primary function is in post-Golgi trafficking and the formation of secretory organelles. However, some studies suggest a role for clathrin-like coated vesicles at the micropore, a site of endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiprotozoal properties.

In Vitro Antiprotozoal Susceptibility Testing: Trichomonas vaginalis

This protocol is adapted from standard methods for testing the susceptibility of T. vaginalis to antimicrobial agents.

Materials:

-

Trichomonas vaginalis isolate

-

Diamond's TYI-S-33 medium supplemented with 10% heat-inactivated horse serum

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Resazurin solution (0.125 mg/mL in PBS)

-

Plate reader (fluorometer)

Procedure:

-

Parasite Culture: Culture T. vaginalis trophozoites in TYI-S-33 medium at 37°C.

-

Preparation of Inoculum: Harvest parasites in the logarithmic phase of growth and adjust the concentration to 2 x 10⁵ cells/mL in fresh medium.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in TYI-S-33 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

-

Inoculation: Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite concentration of 1 x 10⁵ cells/mL.

-

Incubation: Incubate the plate at 37°C for 24-48 hours in an anaerobic or microaerophilic environment.

-

Viability Assessment (Resazurin Assay):

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 4-6 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a compound against mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HeLa, Vero, or a relevant cell line for the target disease)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of this compound through the inhibition of clathrin-mediated endocytosis in different protozoa.

Caption: General mechanism of this compound inhibiting clathrin-mediated endocytosis.

Caption: Role of clathrin-mediated processes targeted by this compound in different protozoa.

Experimental Workflow

The following diagram outlines a typical in vitro workflow for screening and characterizing the antiprotozoal activity of a compound like this compound.

Caption: In vitro workflow for evaluating the antiprotozoal potential of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel antiprotozoal drugs due to its potent activity and its specific mechanism of action targeting clathrin-mediated endocytosis. While the initial data from the 1970s highlighted its potential, further research is warranted to fully characterize its efficacy against a broader range of clinically relevant protozoan parasites using modern standardized assays. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations, ultimately contributing to the advancement of new therapeutic strategies for parasitic diseases. The favorable selectivity index observed against bovine mammary epithelial cells suggests that with further optimization, derivatives of this compound could be developed with an acceptable therapeutic window.

References

- 1. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Ikarugamycin as a Potent and Selective Inhibitor of Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramate macrolactam antibiotic, originally isolated from Streptomyces phaeochromogenes.[1][2][3] While initially recognized for its antiprotozoal and antibacterial activities, subsequent research has established this compound as a valuable chemical tool for studying cellular trafficking, specifically as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][4][5] CME is a crucial cellular process for the uptake of nutrients, regulation of cell surface receptor expression, and entry of some pathogens.[6][7][8][9][10] This technical guide provides a comprehensive overview of this compound's inhibitory effects on CME, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Inhibitory Profile of this compound

This compound exhibits a dose-dependent inhibition of clathrin-mediated endocytosis across various mammalian cell lines. The half-maximal inhibitory concentration (IC50) has been determined, and its inhibitory effects on specific CME cargo receptors have been quantified.

| Parameter | Cell Line | Value | Notes |

| IC50 | H1299 | 2.7 ± 0.3 µM | Determined by measuring the uptake of the transferrin receptor (TfnR) after a 1-hour pretreatment with this compound.[1][6] |

| Cell Line | Receptor | This compound Concentration | % Inhibition of Uptake |

| H1299 | Transferrin Receptor (TfnR) | 4 µM | ~80% |

| HCC366 | Transferrin Receptor (TfnR) | 4 µM | ~80% |

| ARPE-19 | Transferrin Receptor (TfnR) | 4 µM | ~80% |

| H1437 | Transferrin Receptor (TfnR) | 4 µM | ~50% |

| HBEC3KT | Transferrin Receptor (TfnR) | 4 µM | ~50% |

| H1299 | Epidermal Growth Factor Receptor (EGFR) | 4 µM | Significant Inhibition |

| ARPE-19 | Low-Density Lipoprotein Receptor (LDLR) | 4 µM | Significant Inhibition |

Data compiled from Elkin, S. R., et al. (2016). Traffic, 17(10), 1139–1149.[1]

Mechanism of Action and Specificity

This compound demonstrates a high degree of specificity for clathrin-mediated endocytosis. Studies have shown that at concentrations effective for inhibiting CME, this compound does not significantly affect other endocytic pathways, such as caveolae-mediated endocytosis (CavME) or clathrin-independent endocytosis (CIE).[1] The precise molecular target and mechanism of action of this compound in the CME pathway remain to be fully elucidated.[11] However, it has been observed that this compound treatment leads to alterations in clathrin-coated pit (CCP) morphology and dynamics.[1] It has also been noted to affect Golgi morphology.[1] In plant cells, this compound appears to inhibit the detachment or further processing of clathrin-coated vesicles rather than the formation of the clathrin coat itself.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a CME inhibitor.

Transferrin (Tfn) Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This assay quantifies the internalization of the transferrin receptor, a classic cargo of the CME pathway.

Materials:

-

Human cell lines (e.g., H1299, ARPE-19)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Human transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

Serum-free medium

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

-

Lysis buffer (e.g., RIPA buffer)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in suitable culture vessels (e.g., 24-well plates) and grow to a confluency of 70-80%.

-

Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

-

This compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0-10 µM) in serum-free medium for 1 hour at 37°C. Include a vehicle control (DMSO).

-

Tfn Internalization: Add fluorescently labeled transferrin to the medium and incubate for 5-10 minutes at 37°C to allow for internalization.

-

Surface Stripping: Place the plates on ice and wash the cells twice with ice-cold PBS. To remove non-internalized, surface-bound transferrin, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice.

-

Cell Lysis: Wash the cells again with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the fluorescence of the cell lysates using a fluorometer. The fluorescence intensity is proportional to the amount of internalized transferrin.

-

Data Analysis: Normalize the fluorescence readings to the total protein concentration of each sample. Express the data as a percentage of the control (untreated) cells. The IC50 value can be calculated by fitting the dose-response curve.

Specificity Assays for Other Endocytic Pathways

To confirm the selectivity of this compound, its effect on other endocytic pathways is assessed using specific markers.

-

Caveolae-Mediated Endocytosis (CavME): The uptake of fluorescently labeled albumin can be used as a marker for CavME. The experimental procedure is similar to the transferrin uptake assay.[1]

-

Clathrin-Independent Endocytosis (CIE): The internalization of specific cell surface proteins known to be taken up via CIE, such as CD44 and CD59, can be monitored.[1] This is often done using antibody-based uptake assays followed by flow cytometry or microscopy.

Visualizing the Impact of this compound

The following diagrams illustrate the biological and experimental contexts of this compound's action.

Signaling Pathway: Clathrin-Mediated Endocytosis

Caption: Overview of the Clathrin-Mediated Endocytosis pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound's CME Inhibition

Caption: Standard experimental workflow for quantifying the inhibition of CME by this compound.

Conclusion

This compound is a well-characterized inhibitor of clathrin-mediated endocytosis, distinguished by its potency and selectivity.[1][13] Its utility as a research tool is underscored by the reversible nature of its short-term inhibitory effects.[1][4] While long-term incubation can lead to cytotoxicity, acute application of this compound allows for the effective dissection of CME-dependent cellular processes.[1][11] This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies of endocytic trafficking and related cellular phenomena. Further investigation into its precise molecular target will undoubtedly enhance its application in cell biology and drug development.

References

- 1. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Reactome | Clathrin-mediated endocytosis [reactome.org]

- 9. Revisiting Pathogen Exploitation of Clathrin-Independent Endocytosis: Mechanisms and Implications [mdpi.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. A potent endocytosis inhibitor this compound up-regulates TNF production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Clathrin in Chara australis: Molecular Analysis and Involvement in Charasome Degradation and Constitutive Endocytosis [frontiersin.org]

- 13. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]

effect of Ikarugamycin on oxidized LDL uptake in macrophages

An In-depth Technical Guide on the Effect of Ikarugamycin (B608069) on Oxidized LDL Uptake in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of arterial plaques. A critical initiating event in this process is the unregulated uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to their transformation into lipid-laden "foam cells." The antibiotic this compound has been identified as a potent inhibitor of this process. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental protocols related to this compound's impact on oxLDL uptake in macrophages. It has been established that this compound's primary mode of action is the specific inhibition of the internalization of oxLDL, thereby preventing the accumulation of cholesteryl esters within macrophages.[1][2] More recent studies have further elucidated this mechanism, identifying this compound as a selective inhibitor of clathrin-mediated endocytosis (CME), a crucial pathway for the uptake of various macromolecules, including oxLDL.[3][4]

Core Mechanism of Action

This compound interferes with the process of foam cell formation by directly targeting the uptake of oxLDL by macrophages. Early studies demonstrated that the antibiotic significantly curtails the accumulation of cholesteryl ester in macrophage cell lines (J774) when exposed to oxLDL.[1][2]

The inhibitory action is specific to the internalization step of the oxLDL particle. Key findings indicate that this compound:

-

Does not affect the initial binding of oxLDL to macrophage surface scavenger receptors.[1][2]

-

Does not inhibit the lysosomal hydrolysis of oxLDL that has already been internalized.[1][2]

-

Does not alter the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT), the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage.[1][2]

This specificity points to a precise disruption of the endocytic machinery responsible for engulfing the receptor-bound lipoprotein particle.

Quantitative Data Summary

The inhibitory effects of this compound on oxLDL uptake and related processes have been quantified across several studies. The data is summarized below for easy comparison.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cholesteryl Ester Accumulation | J774 Macrophages | > 1-4 µM | Significant Inhibition | [1][2] |

| Internalization of oxidized [¹²⁵I]LDL | J774 Macrophages | 2 µM | 50% Reduction | [1][2] |

| Clathrin-Mediated Endocytosis (CME) | H1299 Cells | IC₅₀ = 2.7 µM | 50% Inhibition of TfnR uptake | [3][4] |

| Cell-surface binding of oxLDL | J774 Macrophages | 5 µM | No detectable inhibition | [1][2] |

| ACAT Activity | J774 Macrophages | 5 µM | No detectable inhibition | [1][2] |

Detailed Mechanism: Inhibition of Clathrin-Mediated Endocytosis (CME)

Further investigation into this compound's mechanism has revealed that it is a potent inhibitor of clathrin-mediated endocytosis (CME).[3][4] CME is a major cellular pathway for internalizing cell-surface receptors and their bound ligands, including the scavenger receptors responsible for oxLDL uptake (such as CD36 and SR-A).[5][6]

The process involves the assembly of a clathrin coat on the intracellular side of the plasma membrane, which drives the formation of an invagination (a clathrin-coated pit) that eventually pinches off to form a vesicle inside the cell. This compound disrupts this process. By inhibiting CME, this compound effectively prevents the internalization of scavenger receptors bound to oxLDL particles, thus blocking their entry into the macrophage.[4] This broader mechanism explains the specific observations from earlier studies, where binding to the cell surface was unaffected, but internalization was potently blocked.[1][2]

Experimental Protocols

Oxidized LDL Uptake Assay

This protocol is based on methodologies described in the foundational studies on this compound.[1][2]

Objective: To quantify the effect of this compound on the internalization of oxidized LDL by macrophages.

Materials:

-

Macrophage cell line (e.g., J774)

-

Low-Density Lipoprotein (LDL)

-

¹²⁵I (for radiolabeling)

-

Copper Sulfate (CuSO₄) for oxidation

-

This compound

-

Cell culture medium and plates

-

Scintillation counter

Methodology:

-

Preparation of Oxidized [¹²⁵I]LDL:

-

Label native LDL with ¹²⁵I using a standard method (e.g., Iodine Monochloride method).

-

Induce oxidation by incubating the [¹²⁵I]LDL with CuSO₄ (e.g., 5-10 µM) at 37°C for 18-24 hours.

-

Confirm oxidation via methods such as measuring thiobarbituric acid reactive substances (TBARS) or by observing increased electrophoretic mobility on an agarose (B213101) gel.

-

Dialyze the oxidized [¹²⁵I]LDL to remove CuSO₄.

-

-

Cell Culture and Treatment:

-

Plate J774 macrophages in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.5 µM to 5 µM) in serum-free medium for 1-2 hours at 37°C. A control group with no this compound should be included.

-

-

Uptake Assay:

-

Add the prepared oxidized [¹²⁵I]LDL to the culture medium of the pre-treated macrophages.

-

Incubate for a defined period (e.g., 4-5 hours) at 37°C to allow for internalization.

-

-

Quantification:

-

Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove unbound oxLDL.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in the cell lysates using a gamma or scintillation counter to determine the amount of internalized oxidized [¹²⁵I]LDL.

-

Calculate the percentage inhibition of uptake relative to the untreated control cells.

-

Cholesteryl Ester Accumulation Assay

This protocol measures the downstream effect of oxLDL uptake: the storage of cholesterol as cholesteryl esters.

Objective: To measure the impact of this compound on the accumulation of cholesteryl esters derived from oxLDL.

Materials:

-

Macrophage cell line (e.g., J774)

-

Oxidized LDL (unlabeled)

-

[¹⁴C]oleate complexed to bovine serum albumin (BSA)

-

This compound

-

Thin-layer chromatography (TLC) plates and developing solvents (e.g., hexane/diethyl ether/acetic acid)

-

Scintillation counter

Methodology:

-

Cell Culture and Treatment:

-

Plate J774 macrophages and allow them to adhere.

-

Incubate the cells with oxLDL in the presence of varying concentrations of this compound for 18-24 hours.

-

-

Metabolic Labeling:

-

During the last 2-4 hours of the incubation period, add [¹⁴C]oleate-BSA complex to the culture medium. This radiolabeled oleate (B1233923) will be incorporated into newly synthesized cholesteryl esters.

-

-

Lipid Extraction:

-

Wash the cells with PBS.

-

Extract total lipids from the cells using a solvent mixture like hexane:isopropanol (3:2, v/v).

-

-

Analysis by TLC:

-

Spot the extracted lipids onto a TLC plate.

-

Separate the different lipid classes (e.g., cholesteryl esters, triglycerides, phospholipids) by developing the plate in an appropriate solvent system.

-

Include standards for each lipid class to identify the corresponding spots.

-

-

Quantification:

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the silica (B1680970) corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity to quantify the amount of [¹⁴C]oleate incorporated into cholesteryl esters.

-

Compare the results from this compound-treated cells to untreated controls.

-

Visualizations: Pathways and Workflows

Signaling and Uptake Pathway

Caption: Mechanism of this compound inhibiting oxLDL uptake via Clathrin-Mediated Endocytosis.

Experimental Workflow Diagram

Caption: Workflow for the Cholesteryl Ester Accumulation Assay.

References

- 1. Inhibition of the uptake of oxidized low-density lipoprotein in macrophage J774 by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the uptake of oxidized low-density lipoprotein in macrophage J774 by the antibiotic this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Macrophage Scavenger Receptor Type A Is Expressed by Activated Macrophages and Protects the Host Against Lethal Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ikarugamycin Biosynthetic Gene Cluster Analysis

This guide provides a comprehensive technical overview of the Ikarugamycin biosynthetic gene cluster (BGC), catering to researchers, scientists, and drug development professionals. It covers the genetic basis of this compound biosynthesis, detailed experimental protocols for its heterologous production and analysis, and quantitative data to inform experimental design.

The this compound Biosynthetic Gene Cluster

This compound is a polycyclic tetramate macrolactam (PoTeM), a class of natural products with a range of biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory properties.[1] Its biosynthesis is directed by a compact and well-defined gene cluster.

The core this compound BGC consists of three essential genes: ikaA, ikaB, and ikaC.

-

ikaA : Encodes a hybrid iterative non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). This large, multidomain enzyme is responsible for synthesizing the polyene chains from acetyl-CoA and malonyl-CoA and attaching them to an L-ornithine core, followed by tetramic acid formation.[2]

-

ikaB : Encodes an oxidoreductase that catalyzes the initial cyclization of the polyene chains.[3]

-

ikaC : Encodes an alcohol dehydrogenase responsible for the final ring closure to form the characteristic 5/6/5 carbocyclic ring system of this compound.[3]

The streamlined nature of this BGC makes it an attractive target for heterologous expression and biosynthetic engineering.

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzyme-catalyzed reactions, initiated by the IkaA NRPS-PKS. The pathway can be visualized as a multi-step process involving chain elongation, cyclization, and modification.

Caption: The biosynthetic pathway of this compound.

Quantitative Data on Heterologous Production

The heterologous expression of the this compound BGC has been successfully achieved in various Streptomyces hosts, with production titers varying based on the expression vector, host strain, and cultivation medium. The following tables summarize quantitative data from a comprehensive study on the optimization of recombinant this compound production.[4]

Table 1: this compound Production in Different Streptomyces Hosts with the pSET152_ermE*::ika Expression Vector

| Host Strain | Medium | Production Titer (mg/L) |

| S. albus DSM 40313 | Bennett's | 10.5 ± 0.9 |

| ISP4 | 12.3 ± 1.1 | |

| SGG | 25.6 ± 2.3 | |

| Zhang | 38.9 ± 3.5 | |

| S. albus B2P1 | Bennett's | 8.7 ± 0.8 |

| ISP4 | 9.9 ± 0.9 | |

| SGG | 18.4 ± 1.7 | |

| Zhang | 29.1 ± 2.6 | |

| S. albus KO5 | Bennett's | 15.2 ± 1.4 |

| ISP4 | 18.7 ± 1.7 | |

| SGG | 40.1 ± 3.6 | |

| Zhang | 78.6 ± 7.1 | |

| S. albus Del14 | Bennett's | 11.8 ± 1.1 |

| ISP4 | 14.5 ± 1.3 | |

| SGG | 31.2 ± 2.8 | |

| Zhang | 55.3 ± 5.0 |

Table 2: Comparison of this compound Production with Different Expression Vectors in S. albus KO5

| Expression Vector | Promoter | Medium | Production Titer (mg/L) |

| pSET152_ermE::ika | ermE (constitutive) | Zhang | 78.6 ± 7.1 |

| pUWL201PW::ika | ermE* (constitutive) | Zhang | 65.4 ± 5.9 |

| pWHM4::ika | ermE (constitutive) | Zhang | 58.9 ± 5.3 |

| pWHM1120::ika | tipA (inducible) | Zhang | 42.1 ± 3.8 |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression and purification of this compound, adapted from established protocols.[4]

Heterologous Expression of the this compound BGC

This protocol describes the transfer of an expression vector containing the ika BGC into a Streptomyces host strain via conjugation.

Materials:

-

E. coli ET12567/pUZ8002 donor strain harboring the ika BGC expression vector

-

Streptomyces recipient strain (e.g., S. albus KO5)

-

LB medium

-

2xYT medium

-

ISP4 medium

-

Nalidixic acid

-

Trace element solution (TES)

Protocol:

-

Prepare the Donor Strain: Inoculate 10 mL of LB medium containing appropriate antibiotics (e.g., kanamycin and apramycin) with the E. coli donor strain. Incubate at 37°C with shaking until an OD600 of 0.4-0.6 is reached.

-

Prepare the Recipient Strain: Inoculate 10 mL of 2xYT medium with the Streptomyces recipient strain. Incubate at 30°C with shaking for 2-3 days until a dense culture is obtained.

-

Conjugation:

-

Harvest the E. coli cells by centrifugation and wash twice with an equal volume of LB medium.

-

Resuspend the E. coli pellet in 500 µL of LB medium.

-

Harvest the Streptomyces mycelium by centrifugation and wash twice with 2xYT medium.

-

Resuspend the Streptomyces mycelium in 500 µL of 2xYT medium.

-

Combine the resuspended E. coli and Streptomyces cells and mix gently.

-

Plate the cell mixture onto ISP4 agar (B569324) plates and incubate at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

Overlay the plates with 1 mL of sterile water containing nalidixic acid (final concentration 25 µg/mL) and an appropriate antibiotic for selecting the expression vector (e.g., apramycin at 50 µg/mL).

-

Incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

-

-

Verification: Streak out individual colonies onto fresh selective ISP4 agar plates to obtain pure cultures. Verify the presence of the ika BGC by colony PCR.

Fermentation and this compound Purification

Materials:

-

Recombinant Streptomyces strain

-

Production medium (e.g., Zhang medium)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Acetone

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Fermentation:

-

Inoculate a seed culture of the recombinant Streptomyces strain in 2xYT medium and incubate at 30°C with shaking for 2-3 days.

-

Inoculate the production medium with the seed culture (e.g., a 1:10 ratio).

-

Incubate the production culture at 30°C with shaking for 7-9 days.

-

-

Extraction:

-

Harvest the culture broth by centrifugation.

-

Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of hexane and acetone.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and evaporate the solvent.

-

-

Analysis: Confirm the identity and purity of this compound by HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow and Logical Relationships

The process of analyzing and exploiting a biosynthetic gene cluster like that of this compound follows a logical workflow from gene cluster identification to the production and characterization of the natural product.

Caption: A typical workflow for the analysis of a biosynthetic gene cluster.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding and utilizing the this compound BGC, several areas remain to be explored:

-

Regulation of the ika Gene Cluster: To date, the specific transcriptional regulators and signaling pathways that control the expression of the ika BGC have not been elucidated. Identifying these regulatory elements could provide novel strategies for enhancing this compound production.

-

Enzymology of the Ika Proteins: A detailed biochemical characterization of the IkaA, IkaB, and IkaC enzymes is lacking. Determining the kinetic parameters (e.g., Km, kcat) of these enzymes would provide a deeper understanding of the biosynthetic pathway and could guide future enzyme engineering efforts.

-

Combinatorial Biosynthesis: The modular nature of the IkaA NRPS-PKS makes it a candidate for combinatorial biosynthesis approaches to generate novel this compound analogs with potentially improved or novel biological activities.

Further research in these areas will not only enhance our understanding of this compound biosynthesis but also contribute to the broader field of natural product drug discovery and development.

References

- 1. DNA sequencing and transcriptional analysis of the kasugamycin biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Critical analysis of polycyclic tetramate macrolactam biosynthetic gene cluster phylogeny and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Machinery Behind Ikarugamycin's Polycyclic Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin (B608069), a polycyclic tetramate macrolactam, possesses a unique and complex molecular architecture that has intrigued chemists and biologists for decades. Its potent biological activities, including antibacterial, antifungal, and antitumor properties, make it a compelling target for drug discovery and development. Central to harnessing its therapeutic potential is a deep understanding of its biosynthesis, particularly the enzymatic mechanisms governing the formation of its intricate polycyclic framework. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for this compound's polycycle formation, consolidating current knowledge for researchers in natural product biosynthesis and drug development. We present a detailed overview of the key enzymes, their proposed mechanisms, quantitative data from heterologous expression studies, and detailed experimental protocols to facilitate further research in this field.

Introduction: The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from a minimal set of three genes: ikaA, ikaB, and ikaC. These genes orchestrate a remarkable molecular assembly line that transforms simple precursors into the complex final product.[1][2]

-

IkaA: This large, multifunctional enzyme is a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). It is responsible for generating the linear polyene precursor of this compound.[3][4] This precursor is assembled from L-ornithine, acetyl-CoA, and malonyl-CoA.

-

IkaB: A flavin-dependent phytoene (B131915) dehydrogenase (PhyDH) homolog, IkaB is a key player in the initial cyclization events. It catalyzes the formation of the two outer rings of the this compound core.[4]

-

IkaC: An NAD(P)H-dependent alcohol dehydrogenase (ADH) homolog, IkaC performs the final crucial cyclization step, forming the inner five-membered ring through a reductive mechanism.[1][2]

This guide will focus on the intricate enzymatic steps that follow the initial synthesis of the linear precursor by IkaA, detailing the mechanisms of polycycle formation catalyzed by IkaB and IkaC.

Data Presentation: Quantitative Analysis of this compound Production

The heterologous expression of the ika gene cluster in various host organisms has been a key strategy for studying its biosynthesis and for producing this compound and its derivatives. The following tables summarize the quantitative data on this compound production from a recent study, providing a comparative overview of different expression systems.

Table 1: this compound Production in Different Streptomyces Host Strains

| Host Strain | Expression Vector | Medium | Titer (mg/L) |

| S. albus DSM40313 | pSET152_ermE::ika | Zhang | 78.59 ± 3.94 |

| S. albus KO5 | pSET152_ermE::ika | Zhang | 109.61 ± 21.03 |

| S. albus B2P1 | pSET152_ermE::ika | Bennett's | ~60 |

| S. albus Del14 | pSET152_ermE::ika | ISP4 | ~55 |

| S. lividans TK24 | pSET152_ermE::ika | SGG | ~20 |

| S. coelicolor M1154 | pSET152_ermE::ika | Bennett's | ~15 |

Data extracted from Evers et al., 2024 (bioRxiv).

Table 2: Comparison of this compound Production with Different Expression Vectors in S. albus KO5

| Expression Vector | Promoter | Titer (mg/L) in Zhang Medium |

| pSET152_ermE::ika | ermE | 109.61 ± 21.03 |

| pUWL201PW::ika | ermE | ~40 |

| pWHM4::ika | ermE-like | ~35 |

| pWHM1120::ika | tipA (inducible) | ~10 |

Data extracted and estimated from figures in Evers et al., 2024 (bioRxiv).

Note on Enzyme Kinetics and Purification: While the functions of IkaB and IkaC have been established, detailed in vitro kinetic parameters (Km, kcat) and comprehensive enzyme purification tables were not available in the reviewed literature. The experimental protocols provided in the subsequent section are based on the methodologies described in the key publications, supplemented with general protocols for similar enzyme classes.

Enzymatic Mechanisms and Visualizations

The formation of the 5-6-5 carbocyclic ring system of this compound is a stepwise process catalyzed by IkaB and IkaC. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and key experimental workflows.

This compound Biosynthetic Pathway

The biosynthesis begins with the IkaA-catalyzed formation of a linear precursor, which then undergoes a series of cyclizations.

Proposed Mechanism of IkaC-Catalyzed Reductive Cyclization

The final step in the formation of the this compound core is a reductive cyclization catalyzed by IkaC to form the inner five-membered ring. This is proposed to occur via a Michael addition-like reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Heterologous Expression of the ika Biosynthetic Gene Cluster in Streptomyces

This protocol is adapted from the methods described for optimizing this compound production.

4.1.1. Plasmid Construction

-

Gene Cluster Amplification: The ikaABC gene cluster is amplified from the genomic DNA of a producer strain (e.g., Streptomyces sp. ZJ306 or Tü6239) using high-fidelity DNA polymerase. Primers should be designed to introduce suitable restriction sites for cloning into the desired expression vector.

-

Vector Selection: A suitable Streptomyces expression vector is chosen. For constitutive expression, vectors containing the strong ermE* promoter, such as pSET152 or pUWL201PW, are effective.

-

Ligation: The amplified ika gene cluster is ligated into the linearized expression vector using T4 DNA ligase.

-

Transformation: The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification by restriction analysis and sequencing.

4.1.2. Conjugation into Streptomyces

-

Donor Strain Preparation: The confirmed expression plasmid is transformed into an E. coli donor strain, such as ET12567/pUZ8002.

-

Recipient Strain Preparation: Prepare a spore suspension of the desired Streptomyces host strain (S. albus, S. coelicolor, etc.).

-

Mating: Mix the E. coli donor cells with the Streptomyces spore suspension and plate on a suitable medium (e.g., MS agar). Incubate at 30°C for 16-20 hours.

-

Selection: Overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the expression vector, such as apramycin).

-

Isolation and Verification: Incubate for a further 4-7 days until colonies appear. Isolate single colonies and verify the presence of the integrated plasmid by PCR.

4.1.3. Fermentation and Production Analysis

-

Inoculation: Inoculate a suitable seed medium (e.g., TSB) with the verified Streptomyces exconjugant and grow for 2-3 days.

-

Production Culture: Inoculate the production medium (e.g., Zhang medium or Bennett's medium) with the seed culture.

-

Incubation: Incubate the production culture at 28-30°C with shaking for 5-9 days.

-

Extraction: Extract the culture broth and mycelium with an organic solvent such as ethyl acetate.

-

Analysis: Analyze the crude extract for this compound production using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).

In Vitro Enzyme Assays (Generalized Protocols)

4.2.1. Expression and Purification of IkaB and IkaC

-

Cloning: The genes for ikaB and ikaC are cloned into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag) for purification.

-

Expression: The plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.

-

Lysis: Cells are harvested and lysed by sonication in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors.

-

Purification: The soluble lysate is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

4.2.2. In Vitro Assay for IkaB (Phytoene Desaturase Homolog)

-

Substrate Preparation: The bicyclic intermediate, the product of the IkaA and IkaB-catalyzed reactions, is required as a substrate. This may need to be generated biosynthetically from a strain expressing ikaA and ikaB and then purified, or chemically synthesized.

-

Reaction Mixture: In a microcentrifuge tube, combine a buffer (e.g., Tris-HCl, pH 7.5), the purified IkaB enzyme, a source of flavin cofactor (FAD), and a suitable electron acceptor.

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the layers.

-

Analysis: Analyze the organic extract by HPLC-MS to detect the formation of the cyclized product.

4.2.3. In Vitro Assay for IkaC (NAD(P)H-dependent Oxidoreductase)

-

Substrate Preparation: The tricyclic intermediate, the product of the IkaA, IkaB, and a non-reductive IkaC-like reaction, would be the substrate. As with the IkaB assay, this may require biosynthetic or chemical synthesis.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.0), the purified IkaC enzyme, and the substrate.

-

Initiation and Monitoring: Initiate the reaction by adding NAD(P)H. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H, using a spectrophotometer.

-

Product Confirmation: At the end of the reaction, extract the mixture with an organic solvent and analyze by HPLC-MS to confirm the formation of this compound.

Conclusion and Future Perspectives

The enzymatic machinery responsible for this compound's polycycle formation represents a fascinating example of nature's synthetic prowess. The coordinated action of a hybrid PKS/NRPS, a phytoene dehydrogenase homolog, and an alcohol dehydrogenase homolog results in the construction of a complex, biologically active molecule. While significant progress has been made in identifying the key enzymes and their general roles, a deeper mechanistic understanding, particularly of the IkaB-catalyzed cyclizations, requires further investigation. The availability of detailed kinetic data and high-resolution structures of the enzymes in complex with their substrates would provide invaluable insights.

The successful heterologous expression and production of this compound in engineered microbial hosts pave the way for combinatorial biosynthesis approaches to generate novel analogs with potentially improved therapeutic properties. The experimental frameworks outlined in this guide provide a foundation for researchers to further explore and engineer this remarkable biosynthetic pathway, ultimately unlocking the full potential of this compound and its derivatives in medicine.

References

A Technical Guide to Ikarugamycin Production from Streptomyces phaeochromogenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ikarugamycin, a potent polycyclic tetramate macrolactam (PTM) antibiotic produced by the bacterium Streptomyces phaeochromogenes. This compound has garnered significant interest for its diverse biological activities, including antiprotozoal, antimicrobial, and antitumor properties.[1] Furthermore, it is recognized as a specific inhibitor of clathrin-mediated endocytosis (CME), making it a valuable tool in cell biology research. This document details the biosynthesis of this compound, experimental protocols for its production and purification, and quantitative data on its biological activity.

Introduction to this compound

This compound was first isolated from Streptomyces phaeochromogenes subsp. ikaruganensis.[2][3] It belongs to the PTM family of natural products, which are characterized by a tetramic acid moiety embedded in a macrolactam ring, fused to a complex polycyclic system.[2][4] The core structure of this compound features a distinctive 5-6-5 carbocyclic ring system.[2][3]

Chemical Structure and Properties

-

Molecular Formula: C₂₉H₃₈N₂O₄

-

Molar Mass: 478.63 g/mol

-

Appearance: White amorphous solid[1]

-

Key Structural Features: A macrolactam ring, a tetramic acid moiety, and a 5-6-5 fused carbocyclic ring system.[2]

Biological Activities

This compound exhibits a broad range of biological activities, making it a compound of interest for drug development. Its known activities include:

-

Antiprotozoal Activity: Strong activity against various protozoa.[1][4]

-

Antimicrobial Activity: Effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some fungi like Aspergillus fumigatus and Candida albicans.[1][4]

-

Antitumor and Cytotoxic Properties: Demonstrates cytotoxic effects and has been investigated as a potential anticancer agent.[5]

-

Inhibition of Clathrin-Mediated Endocytosis (CME): Specifically inhibits CME, a crucial cellular process for nutrient uptake, receptor regulation, and pathogen entry.[5][6][7] This makes it a valuable research tool for studying endocytic pathways.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is governed by a dedicated biosynthetic gene cluster (BGC). The core of this cluster consists of three essential genes: ikaA, ikaB, and ikaC.[8]

-

ikaA : Encodes a hybrid iterative Type I polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS). This large enzyme is responsible for synthesizing the polyene chains from acetyl-CoA and malonyl-CoA and attaching them to an L-ornithine core, which then cyclizes to form the tetramic acid moiety.[5][8]

-

ikaB : Encodes a FAD-dependent oxidoreductase. This enzyme is involved in the cyclization of the polyene chains to form the polycyclic core.

-

ikaC : Encodes an alcohol dehydrogenase. This enzyme catalyzes a key reductive cyclization step in the formation of the inner five-membered ring.[5]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of this compound.

Regulation of Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. While the specific regulatory cascade for the ika gene cluster is not fully elucidated, it is likely controlled by common Streptomyces regulatory elements.

-

Two-Component Systems (TCSs): These systems, typically consisting of a sensor kinase and a response regulator, perceive environmental signals such as nutrient limitation (e.g., phosphate) and trigger downstream regulatory cascades.

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): These are cluster-situated regulators that often act as direct transcriptional activators of the biosynthetic genes.

-

Gamma-Butyrolactones (GBLs): These are small, diffusible signaling molecules that can induce antibiotic production at low concentrations by binding to specific receptor proteins.

The following diagram illustrates a generalized regulatory network that likely influences this compound production.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, extraction, and purification of this compound. These protocols are synthesized from published methods for this compound and related PTMs.

Fermentation of Streptomyces phaeochromogenes

This protocol is adapted from fermentation procedures for Streptomyces species producing PTMs.[4]

Materials:

-

Streptomyces phaeochromogenes strain

-

Seed Medium (e.g., ATCC-2-M): Soluble starch 20 g/L, glucose 10 g/L, NZ Amine Type E 5 g/L, meat extract 3 g/L, peptone 5 g/L, yeast extract 5 g/L, sea salts 30 g/L, CaCO₃ 1 g/L, pH 7.0.

-

Production Medium (e.g., APM9-modified): Glucose 50 g/L, soluble starch 12 g/L, soy flour 30 g/L, CoCl₂·6H₂O 2 mg/L, sea salts 30 g/L, CaCO₃ 7 g/L, pH 7.0.

-

Shaker incubator

-

Sterile flasks

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. phaeochromogenes from a fresh agar (B569324) plate into a 50 mL flask containing 15 mL of seed medium.

-

Incubate at 28°C with shaking at 220 rpm for 72-96 hours to generate a seed culture.

-

Production Culture: Inoculate 20 x 250 mL flasks, each containing 50 mL of production medium, with the seed culture at a 2.5% (v/v) ratio.

-

Incubate the production cultures at 28°C with shaking at 220 rpm for 6 days.

-

Monitor the production of this compound periodically by taking small aliquots, extracting with ethyl acetate (B1210297), and analyzing by LC-MS.

Extraction and Purification of this compound

This protocol is based on methods used for the extraction and purification of this compound and its derivatives.[4]

Materials:

-

Fermentation broth from step 3.1

-

Acetone

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, acetonitrile (B52724), water)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 column

Procedure:

-

Extraction:

-

Pool the 1 L of fermentation broth and add an equal volume of acetone.

-

Shake the mixture at 220 rpm for 2 hours.

-

Separate the mycelium by filtration.

-

Concentrate the supernatant under reduced pressure to remove the acetone, resulting in an aqueous residue.

-

Perform a liquid-liquid extraction of the aqueous residue with an equal volume of ethyl acetate. Repeat this step twice.

-

Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

-

Load the dissolved extract onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing this compound.

-

-

Reversed-Phase HPLC Purification:

-

Pool the fractions containing this compound and evaporate the solvent.

-

Dissolve the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Purify the sample using a reversed-phase HPLC column (e.g., C8 or C18) with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid if necessary).

-

Collect the peak corresponding to this compound and confirm its purity by LC-MS and NMR.

-

Experimental Workflow Diagram

Quantitative Data

This section summarizes key quantitative data related to the biological activity and production of this compound.

Biological Activity Data

The following table presents the inhibitory concentrations of this compound against various targets.

| Activity Type | Target | Cell Line / Organism | Value | Reference |

| CME Inhibition | Transferrin Receptor Uptake | H1299 cells | IC₅₀ = 2.7 µM | [6][7] |

| Antibacterial | MRSA | MIC = 2-4 µg/mL | [1] | |

| Antifungal | C. albicans | MIC = 4 µg/mL | [1] | |

| Antifungal | A. fumigatus | MIC = 4-8 µg/mL | [1] | |

| Intracellular Antibacterial | S. aureus in Mac-T cells | 90% killing at 5 µg/mL | [3] | |

| Cytotoxicity | Mac-T cells | IC₅₀ = 9.2 µg/mL | [3] |

Production Yield Data

The production of this compound can be significantly enhanced through heterologous expression and fermentation optimization. The table below shows production titers achieved in different systems.

| Production System | Host Strain | Medium | Titer | Reference |

| Heterologous Expression | S. albus KO5 | Zhang medium | ~109.6 mg/L | [6] |

| Heterologous Expression | S. albus DSM 40313 | Zhang medium | ~78.6 mg/L | [6] |

Conclusion

Streptomyces phaeochromogenes is a valuable source of the bioactive compound this compound. Understanding its biosynthesis, optimizing fermentation conditions, and employing efficient purification strategies are crucial for harnessing its full potential. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. The unique mode of action of this compound as a specific inhibitor of clathrin-mediated endocytosis further solidifies its importance as a tool for fundamental cell biology research. Further investigation into the regulatory networks controlling its production could unlock even higher yields and facilitate the discovery of novel derivatives with enhanced therapeutic properties.

References

- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptional regulators of secondary metabolite biosynthesis in Streptomyces | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fermentation Medium Optimization - Creative Biogene [microbiosci.creative-biogene.com]

- 9. taylorfrancis.com [taylorfrancis.com]

Ikarugamycin: A Technical Whitepaper on a Polycyclic Tetramate Macrolactam with Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract